DL-Allylglycine

Epilepsy Models Convulsant Agents GABA Depletion

Researchers requiring reproducible GAD inhibition for epilepsy models often face variability between stereoisomer batches and alternative inhibitors. DL-Allylglycine delivers the racemic convulsant baseline established in foundational literature, with L-isomer exhibiting 2-3× higher potency than D-isomer due to differential BBB penetration and stereospecific oxidase activation. • Induces seizures at 300-400 mg/kg i.v. with 30-60 min latency enabling pre-treatment paradigms for anticonvulsant screening • Reduces GAD activity by ~60% ex vivo at 39.8 µmol/g/h; produces widespread regional brain GABA depletion • Economical racemic source material for enzymatic chiral resolution to enantiopure D-allylglycine using NAAAR/acylase systems

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 1069-48-3
Cat. No. B094362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Allylglycine
CAS1069-48-3
Synonyms2-Amino-4-Pentenoic Acid
Allylglycine
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)N
InChIInChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)
InChIKeyWNNNWFKQCKFSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Allylglycine: Racemic GAD Inhibitor and Convulsant


DL-Allylglycine (2-amino-4-pentenoic acid) is a non-proteinogenic racemic amino acid comprising equimolar D- and L-stereoisomers [1]. It functions primarily as an inhibitor of glutamate decarboxylase (GAD; EC 4.1.1.15), the enzyme responsible for synthesizing the inhibitory neurotransmitter γ-aminobutyric acid (GABA) [2]. By reducing GABA levels in the central nervous system, DL-allylglycine induces convulsions and is employed as a pharmacological tool in epilepsy models and GABAergic neurotransmission studies [3].

Epilepsy model tool: Racemic GAD inhibitor for seizure induction in rodent and primate models
GABAergic studies: Metabolic-activation dependent mechanism; supports regional GABA depletion research
Chiral resolution: Racemic starting material for enzymatic resolution to enantiopure D-allylglycine
Analytical reference: Non-endogenous amino acid for chiral amino acid LC-MS/MS methods

Why DL-Allylglycine Substitution Fails


Generic substitution among allylglycine stereoisomers or alternative GAD inhibitors is not scientifically valid due to divergent pharmacokinetic and pharmacodynamic profiles. The L-isomer exhibits 2- to 3-fold higher convulsant potency than the D-isomer in vivo due to differential blood-brain barrier penetration and metabolic activation by stereospecific oxidases [1]. Furthermore, the inhibition mechanism of allylglycine—requiring metabolic conversion to 2-keto-4-pentenoic acid for full activity—differs fundamentally from direct competitive inhibitors like 3-mercaptopropionic acid, resulting in distinct latency and regional GABA depletion patterns [2]. Procuring the racemic DL-form ensures experimental reproducibility in legacy models while providing a cost-effective source material for chiral resolution applications.

DL-Allylglycine (Racemate)
Substitute May Differ
Stereoisomer potency
Intermediate convulsant profile; established baseline in legacy models
L-isomer shows higher reported CNS exposure; D-isomer shows restricted brain-region effects
Activation mechanism
Requires metabolic conversion to 2-keto-4-pentenoic acid; 30-60 min latency
Direct GAD inhibitors (e.g., 3-MPA) bypass metabolic latency; temporal pharmacodynamics may shift
Regional GABA pattern
Widespread depletion via L-isomer; cerebellum/pons-medulla via D-isomer
Isoniazid shows distinct regional kinetics; D-allylglycine limits depletion to hindbrain

DL-Allylglycine: Comparative Evidence vs. Analogs


Convulsant Potency: L- vs. D-Allylglycine

In photosensitive baboons (Papio papio), L-allylglycine produces seizure enhancement at 100 mg/kg i.v., whereas the D-isomer requires 500-750 mg/kg i.v. to achieve comparable, albeit more variable, effects [1]. Spontaneous seizures occur after L-allylglycine at 150-200 mg/kg i.v., while D-allylglycine at 780 mg/kg i.v. fails to induce seizures, producing only nystagmus and extensor spasms [1]. This 2.5-5× potency differential is attributed to stereospecific brain penetration and metabolic activation by D-amino acid oxidase, which is regionally restricted to brain stem and cerebellum [2].

Convulsant potency
Head-to-head
L-isomer: seizures at 150-200 mg/kg i.v.
D-isomer: no seizures at 780 mg/kg i.v.
DL racemate: intermediate at 300-400 mg/kg i.v.
Reported stereoisomer potency rank: L > DL > D for seizure induction in primate model
Papio papio model; i.v. route. D-isomer produced only nystagmus at highest dose.
Epilepsy Models Convulsant Agents GABA Depletion

BBB Penetration: L- vs. D-Allylglycine

Direct brain concentration measurements reveal that the lower in vivo convulsant efficacy of D-allylglycine is partially attributable to its slower penetration across the blood-brain barrier compared to the L-isomer [1]. Both isomers inhibit GAD to approximately the same extent in vitro (cell-free enzyme assays), yet L-allylglycine inhibits the enzyme more strongly than the D-isomer in vivo due to higher achievable brain concentrations [1]. This stereoselective BBB transport phenomenon means that simply substituting D- for L-allylglycine does not produce equivalent CNS exposure.

BBB penetration
Head-to-head
L-isomer: higher brain concentration, stronger in vivo GAD inhibition
D-isomer: slower BBB penetration, weaker in vivo effect
Stereoselective CNS exposure; in vitro GAD inhibition comparable between isomers
Mouse model; exact brain concentration ratio not quantified in source.
Pharmacokinetics Blood-Brain Barrier CNS Penetration

GAD Inhibition: Metabolic Activation vs. Direct Inhibition

Allylglycine is a weak direct GAD inhibitor in vitro, requiring high concentrations (1-80 mM) for effect [1]. Its in vivo potency derives from metabolic conversion by amino acid oxidases to 2-keto-4-pentenoic acid, which is 1,000-2,000× more potent as a GAD inhibitor [2]. In contrast, 3-mercaptopropionic acid acts as a direct competitive inhibitor with faster onset and does not require metabolic activation [3]. This mechanistic divergence explains the 30-60 minute latency before seizure onset following allylglycine administration, versus the rapid convulsant action of 3-mercaptopropionic acid.

Metabolic activation
Cross-study
Parent: weak inhibition at 1-80 mM
Metabolite (2-keto-4-pentenoic acid): ~50,000× more potent
3-MPA comparator: 43% inhibition at 0.1 mM
Metabolic conversion required for full GAD inhibition; direct inhibitors bypass this latency
Rat brain GAD for allylglycine; human GAD65 for 3-MPA. Data to verify across assay platforms.
Enzyme Inhibition GAD Metabolic Activation

Allylglycine-Induced Regional GABA Depletion

Comparative analysis of regional brain GABA depletion reveals distinct spatial-temporal signatures for each GAD inhibitor. L-allylglycine (130 mg/kg) produces widespread GABA decreases across multiple brain regions, similar to methyldithiocarbazinate [1]. In contrast, isoniazid (250 mg/kg) causes rapid GABA depletion in pons-medulla with slower decreases in striatum and frontal cortex, while D-allylglycine (425 mg/kg) limits GABA decreases to cerebellum and pons-medulla only [1]. This regional selectivity stems from the differential distribution of D-amino acid oxidase, which is largely confined to brain stem and cerebellum [2].

Regional GABA depletion
Head-to-head
L-allylglycine (130 mg/kg): widespread decrease across all regions
D-allylglycine (425 mg/kg): limited to cerebellum and pons-medulla
Isoniazid: rapid pons-medulla, slower striatum/cortex
Regional depletion pattern depends on stereoisomer and D-amino acid oxidase distribution
Rat brain regional GABA measurement. Qualitative distribution differences reported.
GABA Neurochemistry Brain Region Specificity Convulsant Pharmacology

Enantiomeric Resolution to D-Allylglycine

DL-Allylglycine serves as the substrate for industrial-scale production of enantiomerically pure D-allylglycine via dynamic kinetic resolution. An engineered N-acetyl amino acid racemase variant (NAAAR G291D/F323Y) coupled with an enantiospecific acylase achieves 98% conversion of N-acetyl-DL-allylglycine into D-allylglycine in 18 hours at high substrate concentrations (50 g L⁻¹) [1]. This represents a 6-fold improvement in racemase activity over the wild-type enzyme and constitutes the first demonstration of NAAAR operating under industrially viable conditions for producing enantiomerically pure α-amino acids [1].

Enzymatic resolution
Supporting evidence
98% conversion of N-acetyl-DL-allylglycine to D-allylglycine
50 g L⁻¹ substrate, 18 h
6× higher racemase activity vs wild-type
Supports preparative-scale chiral resolution workflow using engineered NAAAR variant
NAAAR G291D/F323Y variant with enantiospecific acylase. Reported industrial feasibility.
Chiral Resolution Biocatalysis Process Chemistry

Ex Vivo GAD Inhibition by L-Allylglycine

In ex vivo mouse brain preparations, L-allylglycine reduces glutamate decarboxylase activity by 60% when administered at a dose of 39.8 μmol/g per hour [1]. At a higher dose of 1.2 mmol/kg (i.p.), L-allylglycine induces convulsions and decreases GABA concentration throughout the cerebellum, pons, medulla, striatum, cortex, and hippocampus in mice [1]. This ex vivo quantification provides a benchmark for validating GAD inhibition in experimental protocols, distinguishing allylglycine from alternative inhibitors that may show different dose-response relationships.

Ex vivo GAD inhibition
Data to verify
L-allylglycine: 60% GAD activity reduction at 39.8 μmol/g/h ex vivo
Convulsions at 1.2 mmol/kg i.p. with widespread GABA decrease
Supports dosing calibration for GABA synthesis suppression in mouse brain preparations
Supplier-reported data. Source-specific review recommended before protocol adoption.
GABA Synthesis Enzyme Inhibition Ex Vivo Pharmacology

DL-Allylglycine: Key Research & Industrial Applications


Preclinical Epilepsy and Seizure Modeling

DL-Allylglycine is employed to induce seizures in rodent and primate models for studying epilepsy mechanisms and screening anticonvulsant drug candidates. The racemic mixture provides the convulsant baseline established in foundational literature, with L-allylglycine inducing spontaneous seizures at 150-200 mg/kg i.v. in baboons and DL-allylglycine at 300-400 mg/kg i.v. [1]. The 30-60 minute latency before seizure onset, due to metabolic activation to 2-keto-4-pentenoic acid [2], allows for pre-treatment paradigms with test compounds.

GABAergic Neurotransmission and GAD Inhibition

Researchers investigating GABA synthesis and inhibitory neurotransmission utilize DL-allylglycine as a pharmacological tool to deplete brain GABA levels. L-allylglycine reduces GAD activity by 60% ex vivo at 39.8 μmol/g/h [3] and produces widespread regional GABA decreases at 130 mg/kg [4]. The differential regional depletion patterns between L- and D-isomers enable studies of region-specific GABAergic circuit function [5].

Chiral Building Block & Peptide Synthesis

DL-Allylglycine serves as an economical starting material for the enzymatic resolution of enantiopure D-allylglycine using engineered NAAAR/acylase systems [6]. The resolved D-allylglycine is a valuable chiral synthon for constructing non-natural amino acid-containing peptides, including cyclic opioid peptide agonists and antagonists , and as an alanine analog in microbiology for studying Bacillus spore germination.

Analytical Reference Standard for Amino Acids

DL-Allylglycine is employed as an analytical standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for determining L- and D-amino acids following derivatization with chiral Marfey‘s reagent . Its non-natural occurrence (not a human metabolite) [7] makes it suitable as an internal standard or calibration reference without interference from endogenous amino acids.

Application
Selection Property
Validation Focus
Epilepsy and seizure modeling
Racemic convulsant baseline with metabolic latency
Seizure latency and dose-response reproducibility in model species
GABAergic neurotransmission studies
GAD inhibition via metabolic activation pathway
Regional GABA depletion pattern and temporal pharmacodynamics
Chiral building block synthesis
Racemic substrate for enzymatic resolution
Conversion yield and enantiomeric purity of resolved D-allylglycine
Chiral amino acid analytical reference
Non-endogenous amino acid; reported ISTD context
Matrix-effect control and endogenous interference assessment

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